![molecular formula C19H17BrN4O2S B11279301 N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide](/img/structure/B11279301.png)
N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide
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Overview
Description
N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is a complex organic compound that features a triazine ring, a bromophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a nucleophile.
Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between the triazine derivative and a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions. The sulfanyl group may undergo oxidation or reduction, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Similar triazine ring structure but different substituents.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and a heterocyclic ring but differs in overall structure.
Uniqueness
N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is unique due to its combination of a triazine ring, bromophenyl group, and propanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Weight | 445.34 g/mol |
Molecular Formula | C19H17BrN4O2S |
LogP | 3.7749 |
LogD | 3.6756 |
Polar Surface Area | 67.247 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
These properties suggest a moderate lipophilicity and a potential for interaction with biological membranes, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in Jurkat cells and A-431 cells with IC50 values lower than those of standard drugs like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through mitochondrial pathways. Molecular dynamics simulations suggest that this compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, leading to the disruption of mitochondrial membrane potential and subsequent activation of caspases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggests that the presence of the bromophenyl group enhances its antibacterial efficacy.
Case Studies
- Anticancer Screening : A study conducted by Walid Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound emerged as one of the most effective candidates due to its ability to significantly reduce spheroid viability compared to control treatments .
- Antimicrobial Testing : In another investigation, a series of thiazole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that compounds with similar structural motifs to this compound exhibited enhanced growth inhibition against pathogenic bacteria .
Properties
Molecular Formula |
C19H17BrN4O2S |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[2-[3-[(3-bromophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide |
InChI |
InChI=1S/C19H17BrN4O2S/c1-2-16(25)21-15-9-4-3-8-14(15)17-18(26)22-19(24-23-17)27-11-12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,24,26) |
InChI Key |
RRHCJKDYFHATBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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